molecular formula C19H19F3N4OS B10868415 (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclohexylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclohexylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10868415
M. Wt: 408.4 g/mol
InChI Key: DTDSLHKBWXUTSI-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. It’s a pyrazolone derivative with a trifluoromethyl group, a benzothiazole moiety, and an aminoethylidene side chain.
  • The IUPAC name is quite a mouthful too: (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclohexylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one.
  • It’s a heterocyclic compound with interesting structural features.
  • Preparation Methods

      Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the condensation of 1,3-benzothiazole-2-amine with cyclohexylamine followed by cyclization with trifluoroacetylacetone.

      Reaction Conditions: The reaction typically occurs under reflux in a suitable solvent (e.g., ethanol or acetonitrile).

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but modifications of the side chain or the benzothiazole ring are common.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.

      Biology: It might have bioactive properties, but further research is needed.

      Medicine: No specific medical applications are well-established yet.

      Industry: Its use in industry remains limited due to its complex structure.

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is scarce. It likely interacts with specific molecular targets, but more research is needed to elucidate these pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other pyrazolone derivatives, benzothiazole-containing compounds, and trifluoromethyl-substituted molecules.

      Uniqueness: Its combination of benzothiazole, pyrazolone, and trifluoromethyl groups makes it unique.

    Remember, this compound’s complexity presents both challenges and opportunities for scientific exploration

    Properties

    Molecular Formula

    C19H19F3N4OS

    Molecular Weight

    408.4 g/mol

    IUPAC Name

    2-(1,3-benzothiazol-2-yl)-4-(N-cyclohexyl-C-methylcarbonimidoyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

    InChI

    InChI=1S/C19H19F3N4OS/c1-11(23-12-7-3-2-4-8-12)15-16(19(20,21)22)25-26(17(15)27)18-24-13-9-5-6-10-14(13)28-18/h5-6,9-10,12,25H,2-4,7-8H2,1H3

    InChI Key

    DTDSLHKBWXUTSI-UHFFFAOYSA-N

    Canonical SMILES

    CC(=NC1CCCCC1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

    Origin of Product

    United States

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